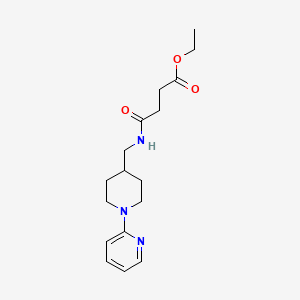

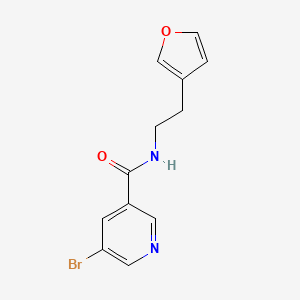

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar heterocyclic sulfonamides often involves multi-step reactions, including the use of efficient reagents for the one-pot synthesis of furano and pyrano pyrimidinones. For instance, the use of poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide has been developed for diastereoselective three-component reactions (Ghorbani-Vaghei et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamides incorporating furan, thiophene, and pyrazole rings often shows significant twists and turns, impacting their chemical behavior and interactions. For example, a compound with a similar structure demonstrated twists between the pyrazole and furan rings, as well as hydrogen bonding forming supramolecular chains, which could influence its physical and chemical properties (Asiri et al., 2012).

Chemical Reactions and Properties

Heterocyclic sulfonamides undergo various chemical reactions, contributing to their versatility. The formation of sulfonamide compounds, for example, involves reactions between sulfonyl chlorides and amines. A detailed study on the synthesis and characterization of related compounds highlights the influence of reaction conditions on product yield, emphasizing the reactivity and adaptability of these molecules in synthetic chemistry (Zhang Peng-yun, 2013).

Physical Properties Analysis

The physical properties of heterocyclic sulfonamides, such as solubility and crystallinity, are crucial for their application. The solubility of these compounds in water and various organic solvents can significantly affect their usability in pharmaceutical formulations and chemical reactions. Studies on similar sulfonamides have shown that incorporating different heteroatoms and functional groups can alter these properties, affecting their overall application potential (Hartman & Halczenko, 1992).

Scientific Research Applications

Structural Analysis and Supramolecular Chemistry

Compounds containing furan, pyrazine, and sulfonamide moieties have been analyzed for their molecular structures, demonstrating significant twists and hydrogen bonding patterns forming supramolecular chains and layers. For instance, the structural analysis of 4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide revealed complex hydrogen bonding and supramolecular architecture facilitated by the interactions between amino H atoms and sulfonamide O atoms (Abdullah M. Asiri et al., 2012).

Organic Synthesis and Chemical Reactions

The study of sulfonium ylides and their rearrangement provides insights into the synthesis of compounds with furan and thiophene rings. This demonstrates the versatility of these moieties in organic synthesis, leading to moderate to good yields of rearranged products (Makoto Yamamoto et al., 1989).

Antibacterial and Antitumor Applications

Research into novel heterocyclic compounds containing sulfonamido moieties indicates their potential as antibacterial agents. The synthesis of pyran, pyridine, and pyridazine derivatives containing sulfonamido groups has shown significant antibacterial activities, highlighting the therapeutic potential of these compounds (M. E. Azab et al., 2013). Additionally, novel pyrazole and thienopyrimidine derivatives have been synthesized and evaluated for their antitumor activity, with several compounds exhibiting remarkable activity against breast cancer cells (H. Aly, 2009).

Chemical Modification and Material Science

The development of aromatic sulfides through palladium-catalyzed double C-S bond construction showcases the utility of furan, thiophene, and pyrazine in materials science. Using environmentally friendly sulfur sources, this method enables the synthesis of a wide range of aromatic thioethers, expanding the applications of these heterocyclic compounds in material synthesis (Zongjun Qiao et al., 2014).

properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S2/c17-21(18,12-2-1-7-20-12)16-8-11-13(15-5-4-14-11)10-3-6-19-9-10/h1-7,9,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIOVZXQEFBQLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2493786.png)

![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)

![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)